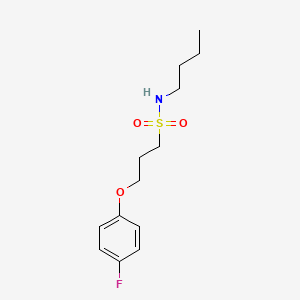![molecular formula C16H16F3NO3S B6498961 N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide CAS No. 946320-57-6](/img/structure/B6498961.png)
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide (DFPP) is a synthetic sulfonamide molecule, a type of compound commonly used in pharmaceuticals. It is a derivative of the sulfonamide class of compounds, which have a wide range of applications. DFPP is a relatively new molecule, and its potential applications are still being explored. It has been used in laboratory experiments to study its properties and potential uses.
Wissenschaftliche Forschungsanwendungen
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide has been studied extensively in a variety of scientific research applications. It has been used as a model compound to study the structure-activity relationships of sulfonamides, as well as to investigate the mechanisms of action of sulfonamides. It has also been used to study the effects of sulfonamides on the human body, as well as the biochemical and physiological effects of sulfonamides.
Wirkmechanismus
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide is not yet fully understood. However, it is believed that it works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folate. This inhibition causes a decrease in the production of folate, which is essential for the synthesis of DNA and other cellular components. As a result, the growth of bacteria and other microorganisms is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that it has antibacterial and antifungal properties. It has also been shown to have an effect on the immune system, as it has been shown to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide for laboratory experiments are that it is relatively easy to synthesize, and it is relatively stable. It is also relatively inexpensive, making it an attractive option for experiments. The main limitation is that the mechanism of action is not yet fully understood, so it is difficult to predict the effects of the compound.
Zukünftige Richtungen
The potential future directions for N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide research include further investigation of its mechanism of action, as well as its potential applications in medicine and other areas. Additionally, further research could be done to investigate its potential effects on the immune system, as well as its potential effects on other biological systems. Finally, further research could be done to investigate its potential toxicity, as well as its potential interactions with other drugs.
Synthesemethoden
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide can be synthesized using a variety of methods, including the condensation of 4-fluorophenol with 2,6-difluorobenzaldehyde in the presence of a base catalyst, such as sodium hydroxide. The reaction is usually carried out in an organic solvent, such as ethanol, and the resulting product is a white solid.
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c17-12-5-7-13(8-6-12)23-9-2-10-24(21,22)20-11-14-15(18)3-1-4-16(14)19/h1,3-8,20H,2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYFZVOKELUMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate](/img/structure/B6498882.png)
![8-cyclopentyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498883.png)
![methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B6498892.png)
![ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498894.png)
![ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498898.png)
![ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498908.png)
![methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate](/img/structure/B6498909.png)
![ethyl 4-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperazine-1-carboxylate](/img/structure/B6498914.png)
![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine](/img/structure/B6498934.png)
![4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B6498940.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide](/img/structure/B6498941.png)

![1-(4-{4-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6498950.png)
